molecular formula C14H13NO6S3 B2883843 (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 853903-62-5

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No. B2883843
CAS RN: 853903-62-5
M. Wt: 387.44
InChI Key: JFPGJQMBRZHARS-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C14H13NO6S3 and its molecular weight is 387.44. The purity is usually 95%.
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Scientific Research Applications

Applications in Medicinal Chemistry

  • Antimicrobial and Antifungal Properties : Rhodanine-3-acetic acid derivatives, closely related to the given compound, have shown potential as antimicrobial agents against a variety of bacteria, mycobacteria, and fungi. Compounds based on the rhodanine and thiazolidinone scaffolds were found to be particularly effective against mycobacteria, including Mycobacterium tuberculosis, suggesting their utility in developing new antimicrobial therapies (Krátký, Vinšová, & Stolaříková, 2017).
  • Cancer Therapy : Certain 4-thiazolidinones containing a benzothiazole moiety have been screened for antitumor activity, revealing that some derivatives exhibit significant anticancer activity across a range of cancer cell lines. This highlights the potential of thiazolidinone derivatives in cancer treatment and as a basis for the development of new anticancer agents (Havrylyuk et al., 2010).

Applications in Materials Science

  • Organic Solar Cells : Triazatruxene-based novel donor materials, incorporating rhodanine-3-acetic acid as an acceptor moiety, have been designed with enhanced optoelectronic properties for use in organic solar cells. These materials showcase reduced energy gaps and improved charge transfer characteristics, suggesting their applicability in developing high-efficiency photovoltaic devices (Muhammad Usman Khan et al., 2019).

As Intermediates in Organic Synthesis

  • Synthesis of Fluorescent Compounds : A study demonstrated the synthesis of a new fluorescent compound capable of selectively determining Co2+ ions, showcasing the utility of thioxothiazolidin derivatives as intermediates in the preparation of chemical sensors for metal ion detection (Li Rui-j, 2013).
  • Corrosion Inhibition : Azo derivatives, structurally related to the given compound, have been investigated for their role as corrosion inhibitors for mild steel in hydrochloric acid. These studies reveal the potential of such compounds in protecting metals from corrosion, contributing to their application in industrial maintenance (Bedair et al., 2022).

Mechanism of Action

properties

IUPAC Name

2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S3/c1-21-13(17)10-4-2-9(3-5-10)8-11-12(16)15(14(22)23-11)6-7-24(18,19)20/h2-5,8H,6-7H2,1H3,(H,18,19,20)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPGJQMBRZHARS-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.